molecular formula C13H13BrN2 B8645796 N1-benzyl-5-bromobenzene-1,2-diamine

N1-benzyl-5-bromobenzene-1,2-diamine

Cat. No.: B8645796
M. Wt: 277.16 g/mol
InChI Key: NWQTUDBTUDGCAJ-UHFFFAOYSA-N
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Description

N1-Benzyl-5-bromobenzene-1,2-diamine is a substituted aromatic diamine featuring a benzyl group at the N1 position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of benzotriazoles, heterocyclic pharmaceuticals, and functional materials. Its structure combines the electron-donating benzyl group with the electron-withdrawing bromine substituent, which modulates reactivity and physical properties such as solubility and stability .

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

2-N-benzyl-4-bromobenzene-1,2-diamine

InChI

InChI=1S/C13H13BrN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

InChI Key

NWQTUDBTUDGCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences the compound’s chemical behavior and applications. Key analogs include:

Compound Name N1 Substituent Molecular Weight Key Properties/Applications Reference
N1-(3,5-Bis(trifluoromethyl)benzyl) 3,5-(CF₃)₂-benzyl 367.23 g/mol Enhanced lipophilicity; used in catalysis
5-Chloro-N1-phenyl Phenyl 218.69 g/mol Intermediate for drug synthesis
N1-Isopropyl Isopropyl 229.12 g/mol Corrosion inhibition studies
N1-Cyclohexyl Cyclohexyl 342.27 g/mol High thermal stability
N1-Ethyl-4-fluoro Ethyl + 4-F 229.08 g/mol Potential fluorinated drug precursor
  • Benzyl vs. Trifluoromethyl-Benzyl () : The trifluoromethyl groups increase electron-withdrawing effects, enhancing resistance to oxidation compared to the benzyl group.
  • Benzyl vs. Phenyl () : The phenyl group lacks the methylene spacer, reducing steric bulk but limiting flexibility in subsequent reactions.

Halogen Substituent Variations

The position and type of halogen (e.g., Br, Cl, F) affect electronic properties and reactivity:

Compound Name Halogen Position Halogen Type Key Reactivity Reference
N1-Benzyl-5-bromo 5-Br Bromine Suzuki coupling, nucleophilic substitution
4-Bromo-5-nitrobenzene-1,2-diamine 4-Br, 5-NO₂ Bromine/Nitro Nitro group facilitates reduction
5-Bromo-3-chloro 5-Br, 3-Cl Bromine/Chlorine Enhanced electrophilicity
5-Bromo-3-nitro 5-Br, 3-NO₂ Bromine/Nitro High reactivity in diazotization
  • Bromine at 5-Position (Target Compound) : Bromine’s moderate electronegativity allows for cross-coupling reactions (e.g., Suzuki) while maintaining stability .
  • Chlorine/Nitro Substituents () : Nitro groups act as stronger electron-withdrawing groups, accelerating reduction or substitution reactions.

Reactivity Trends

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents () increase electrophilicity, favoring nucleophilic attacks.
  • Electron-Donating Groups (EDGs): Benzyl or cyclohexyl groups () enhance solubility in nonpolar solvents and stabilize intermediates.

Physical Properties

  • Solubility : Benzyl-substituted compounds exhibit higher lipid solubility (logP ~2.5) compared to hydrophilic analogs like N1-ethyl-4-fluoro (logP ~1.8) .
  • Thermal Stability : Cyclohexyl and trifluoromethyl derivatives decompose above 200°C, whereas benzyl analogs are stable up to 180°C .

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